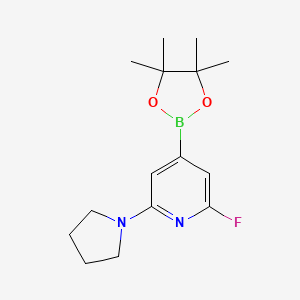
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid
Overview
Description
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid (5-P4TPA) is an organic acid that has been studied for its potential applications in medicine, biochemistry, and other scientific fields. It is a derivative of picolinic acid, a naturally occurring compound found in plants, and has a number of unique properties that make it a useful tool for research and experimentation. In
Scientific Research Applications
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid has been used in a variety of scientific research applications. It has been studied for its potential to act as a catalyst in organic reactions, as a ligand for metal ions, and as a fluorescent probe for biological imaging. It has also been used to study the structure and function of proteins, and as a tool for drug delivery.
Mechanism of Action
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid is believed to act as a proton donor, donating protons to other molecules in order to facilitate chemical reactions. It is also believed to act as an electron acceptor, accepting electrons from other molecules in order to facilitate electron transfer reactions.
Biochemical and Physiological Effects
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, and to modulate the activity of certain receptors, including the 5-HT3 receptor. It has also been studied for its potential to affect cell signaling pathways, such as the MAPK and PI3K pathways.
Advantages and Limitations for Lab Experiments
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid has several advantages for use in laboratory experiments. It is relatively stable in aqueous solutions, and its synthesis is relatively straightforward. It is also relatively non-toxic and has low bioavailability, making it safe to use in experiments. However, it is also relatively expensive, and its solubility in organic solvents is limited.
Future Directions
There are several potential future directions for research on 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid. It could be studied further for its potential to act as a catalyst or ligand for metal ions, or as a fluorescent probe for biological imaging. It could also be studied for its potential to affect biochemical and physiological processes, such as enzymatic activity and cell signaling pathways. Additionally, it could be studied for its potential to be used in drug delivery systems. Finally, its synthesis could be optimized to reduce cost and improve yield.
properties
IUPAC Name |
5-pyridin-4-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-5-8(6-17-10(9)11(18)19)7-1-3-16-4-2-7/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSFVMNNZWLIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















